![molecular formula C18H21NO B5755010 N-(2,6-dimethylphenyl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B5755010.png)
N-(2,6-dimethylphenyl)-2-(3,4-dimethylphenyl)acetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-(3,4-dimethylphenyl)acetamide, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a member of the acetanilide family of chemicals, which are commonly used as analgesics and antipyretics. However, DPA has been found to have unique properties that make it a valuable tool in the study of biological systems.
Mechanism of Action
N-(2,6-dimethylphenyl)-2-(3,4-dimethylphenyl)acetamide works by binding to specific sites on target enzymes and proteins, thereby inhibiting their activity. This inhibition can be reversible or irreversible, depending on the specific target and the concentration of N-(2,6-dimethylphenyl)-2-(3,4-dimethylphenyl)acetamide used. The precise mechanism of action of N-(2,6-dimethylphenyl)-2-(3,4-dimethylphenyl)acetamide is still being studied, but it is believed to involve interactions with the active site of the target enzyme or protein.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2-(3,4-dimethylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects, depending on the specific target and concentration used. For example, N-(2,6-dimethylphenyl)-2-(3,4-dimethylphenyl)acetamide has been found to inhibit the activity of CK2, a protein kinase that is overexpressed in many types of cancer. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells. N-(2,6-dimethylphenyl)-2-(3,4-dimethylphenyl)acetamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the nervous system, which can have a variety of effects on neuronal signaling.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,6-dimethylphenyl)-2-(3,4-dimethylphenyl)acetamide in lab experiments is its selectivity for specific targets. Because N-(2,6-dimethylphenyl)-2-(3,4-dimethylphenyl)acetamide binds to specific sites on enzymes and proteins, it can be used to selectively inhibit the activity of these targets without affecting other cellular processes. Additionally, N-(2,6-dimethylphenyl)-2-(3,4-dimethylphenyl)acetamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-(2,6-dimethylphenyl)-2-(3,4-dimethylphenyl)acetamide is its potential for off-target effects. Because N-(2,6-dimethylphenyl)-2-(3,4-dimethylphenyl)acetamide can bind to other proteins and enzymes in addition to its intended target, it is important to carefully design experiments to minimize these effects.
Future Directions
There are many potential future directions for research involving N-(2,6-dimethylphenyl)-2-(3,4-dimethylphenyl)acetamide. One area of interest is the development of new N-(2,6-dimethylphenyl)-2-(3,4-dimethylphenyl)acetamide analogs with improved selectivity and potency for specific targets. Another area of interest is the use of N-(2,6-dimethylphenyl)-2-(3,4-dimethylphenyl)acetamide in combination with other drugs or therapies to enhance their effectiveness. Additionally, N-(2,6-dimethylphenyl)-2-(3,4-dimethylphenyl)acetamide could be used to study the effects of oxidative stress on other cellular processes, or to investigate the role of specific enzymes and proteins in disease states. Overall, N-(2,6-dimethylphenyl)-2-(3,4-dimethylphenyl)acetamide is a valuable tool for scientific research and has the potential to contribute to a wide range of fields, including cancer biology, neuroscience, and biochemistry.
Synthesis Methods
N-(2,6-dimethylphenyl)-2-(3,4-dimethylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2,6-dimethylaniline and 3,4-dimethylaniline with acetic anhydride and sodium acetate. This reaction yields N-(2,6-dimethylphenyl)-2-(3,4-dimethylphenyl)acetamide as a white crystalline solid with a melting point of 119-120°C.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-(3,4-dimethylphenyl)acetamide has been used in a variety of scientific research applications due to its ability to selectively inhibit the activity of certain enzymes and proteins. For example, N-(2,6-dimethylphenyl)-2-(3,4-dimethylphenyl)acetamide has been used to study the role of the protein kinase CK2 in cancer cells, as well as the activity of the enzyme acetylcholinesterase in the nervous system. N-(2,6-dimethylphenyl)-2-(3,4-dimethylphenyl)acetamide has also been used as a tool to investigate the effects of oxidative stress on cellular signaling pathways.
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-12-8-9-16(10-15(12)4)11-17(20)19-18-13(2)6-5-7-14(18)3/h5-10H,11H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOULMBHWLVXFQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-(3,4-dimethylphenyl)acetamide |
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